

A Comparative Guide to USP1 Inhibitors for Researchers

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Compound of Interest		
Compound Name:	Y08175	
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An Objective Analysis of Leading USP1 Inhibitors for Applications in Oncology and DNA Damage Response Research

Ubiquitin-specific protease 1 (USP1) has emerged as a critical regulator of the DNA damage response (DDR), making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] USP1 plays a pivotal role in processes such as translesion synthesis (TLS) and the Fanconi anemia (FA) pathway by deubiquitinating key substrates like PCNA and FANCD2. [2][3][4] Inhibition of USP1 can lead to synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, and may help overcome resistance to existing therapies like PARP inhibitors.[2][5][6][7][8][9]

While information on a specific inhibitor designated "Y08175" is not publicly available, this guide provides a comprehensive comparison of several well-characterized and clinically relevant USP1 inhibitors. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate inhibitor for their experimental needs. The inhibitors compared herein include the widely used tool compound ML323, the repurposed antipsychotic drug Pimozide, and the clinical candidate KSQ-4279.

Quantitative Comparison of USP1 Inhibitors

The following table summarizes key quantitative data for prominent USP1 inhibitors based on published in vitro and cellular assays. This data allows for a direct comparison of their potency and selectivity.



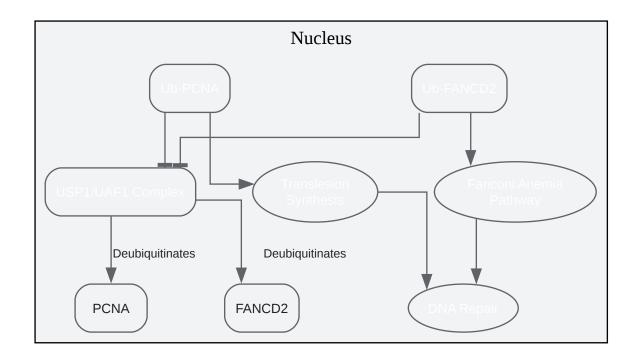
Inhibitor	Target(s)	IC50 (Ub- Rho Assay)	IC50 (K63-diUb Assay)	IC50 (Ub- PCNA Assay)	Ki	Cellular Activity
ML323	USP1- UAF1	76 nM[10] [11]	174 nM	820 nM	68 nM[10]	Potentiates cisplatin cytotoxicity ; increases ubiquitinate d PCNA and FANCD2[3] [10]
Pimozide	USP1, others	Not consistentl y reported in this format	Not available	Not available	Not available	Promotes ID1 degradatio n; inhibits leukemic cell growth[12] [13]
KSQ-4279 (RO76230 66)	USP1- UAF1	Potent (specific value not consistentl y public)	Not available	Not available	Not available	Induces regression of PARP inhibitor- resistant tumors[6] [14]; acceptable safety profile in Phase I trials[2]
SJB3-019A	USP1	High nanomolar range[15]	Not available	Not available	Not available	Reduces USP1 expression;

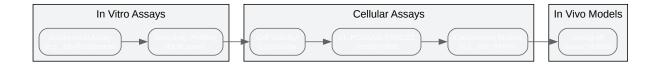


inhibits proliferatio n and survival of leukemia cells[16]

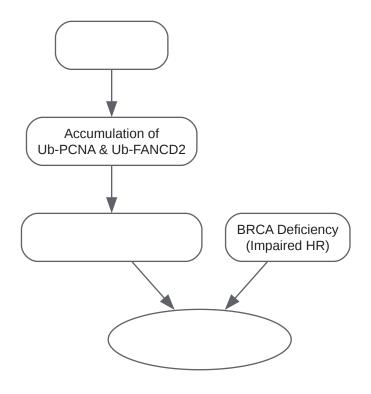
Signaling Pathways and Experimental Workflows

To visualize the mechanism of USP1 and the experimental approaches for its study, the following diagrams are provided.









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